4-bromo-N'-[(4-chlorophenyl)acetyl]-1-methyl-1H-pyrazole-3-carbohydrazide
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Overview
Description
N’-(4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)-2-(4-CHLOROPHENYL)ACETOHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a pyrazole ring substituted with bromine and methyl groups, a carbonyl group, and a chlorophenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)-2-(4-CHLOROPHENYL)ACETOHYDRAZIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent.
Acylation: The brominated pyrazole is acylated with an appropriate acyl chloride to introduce the carbonyl group.
Hydrazide Formation: The acylated pyrazole is reacted with hydrazine to form the hydrazide.
Coupling with Chlorophenyl Acetic Acid: Finally, the hydrazide is coupled with 4-chlorophenyl acetic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N’-(4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)-2-(4-CHLOROPHENYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-(4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)-2-(4-CHLOROPHENYL)ACETOHYDRAZIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)-2-(4-FLUOROPHENYL)ACETOHYDRAZIDE
- N’-(4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)-2-(4-CHLOROPHENYL)ACETOHYDRAZIDE
Uniqueness
N’-(4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)-2-(4-CHLOROPHENYL)ACETOHYDRAZIDE is unique due to its specific substitution pattern on the pyrazole ring and the presence of both bromine and chlorine atoms. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C13H12BrClN4O2 |
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Molecular Weight |
371.62 g/mol |
IUPAC Name |
4-bromo-N'-[2-(4-chlorophenyl)acetyl]-1-methylpyrazole-3-carbohydrazide |
InChI |
InChI=1S/C13H12BrClN4O2/c1-19-7-10(14)12(18-19)13(21)17-16-11(20)6-8-2-4-9(15)5-3-8/h2-5,7H,6H2,1H3,(H,16,20)(H,17,21) |
InChI Key |
PPVKBOCYBDEUSC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NNC(=O)CC2=CC=C(C=C2)Cl)Br |
Origin of Product |
United States |
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